molecular formula C₂₂H₁₅D₃N₄OS B1147086 Axitinib-d3 CAS No. 1126623-89-9

Axitinib-d3

Cat. No. B1147086
CAS RN: 1126623-89-9
M. Wt: 389.49
InChI Key:
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Description

Axitinib-d3 is a deuterium labeled Axitinib . Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer . It has been shown to significantly inhibit growth of breast cancer in animal models and has shown partial responses in clinical trials with renal cell carcinoma (RCC) and several other tumor types .


Synthesis Analysis

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group . The substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the nascent derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .


Molecular Structure Analysis

Axitinib-d3 is a multi-targeted tyrosine kinase inhibitor with IC50s of 0.1, 0.2, 0.1-0.3, 1.6 nM for VEGFR1, VEGFR2, VEGFR3 and PDGFRβ, respectively . The structures of two new ternary solvates and five binary solvates of Axitinib have been reported .


Chemical Reactions Analysis

Axitinib is a well-known model in crystal engineering, exhibiting a high tendency to form various solvates . More than 70 kinds of solvates have been reported . It is a challenge to elucidate the effect of solvents on the crystallization of Axitinib and develop the polymorph or solvate landscape of Axitinib .


Physical And Chemical Properties Analysis

Axitinib-d3 has a molecular weight of 389.5 g/mol . It has a molecular formula of C22H18N4OS . The exact mass and monoisotopic mass of Axitinib-d3 is 389.13896262 g/mol .

Scientific Research Applications

Treatment of Metastatic Renal Cell Carcinoma (mRCC)

Axitinib has been used in the treatment of metastatic renal cell carcinoma (mRCC). In a Phase 3 AXIS 1032 trial, axitinib significantly extended progression-free survival (PFS) when compared to sorafenib, in the study population . It provided significant benefit to patients with advanced RCC whose disease had progressed after 1st-line therapy .

Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptors

Axitinib is an oral and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3 . VEGF receptors 1, 2, and 3 appear to have roles in tumor growth, vascular angiogenesis, and metastatic progression of cancer .

Anti-Angiogenic Drug

Axitinib is a selective tyrosine kinase inhibitor (TKI) of VEGFRs 1, 2, and 3 . This anti-angiogenic drug was found to have promising activity in various solid tumors .

Inhibition of PDGFR β and c-Kit

Axitinib inhibits PDGFR β and c-Kit at sub-nanomolar or nanomolar concentrations . These are important targets in the treatment of various cancers .

Synthesis and Biological Evaluation of Axitinib Derivatives

Axitinib derivatives have been synthesized and biologically evaluated . Some of these derivatives exhibited favorable VEGFR-2 kinase inhibitory activities, and behaved more potent anti-proliferative activities than axitinib .

Potential Role Across Several Tumor Types

Pfizer continues to investigate the potential role of axitinib across several tumor types . This includes a Phase 3 study of treatment-naive and previously treated patients with mRCC .

Mechanism of Action

Target of Action

Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis .

Mode of Action

Axitinib-d3 selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by Axitinib-d3 is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, Axitinib-d3 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .

Pharmacokinetics

Axitinib-d3 exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of Axitinib-d3 is in agreement with what is expected based on the plasma half-life of the drug . Axitinib-d3 is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of Axitinib-d3 is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The primary result of Axitinib-d3’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, Axitinib-d3 starves the tumor of the nutrients it needs to grow and spread .

Action Environment

The action of Axitinib-d3 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib-d3, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of Axitinib-d3 may also be influenced by the patient’s hepatic function, as Axitinib-d3 is primarily metabolized in the liver .

Future Directions

Several studies involving Axitinib are currently ongoing . The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is promising .

properties

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAVMQDGBJQJZ-VOTVRPQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axitinib-d3

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